An In-depth Technical Guide to 6H-benzo[cd]pyren-6-one: Properties, Reactivity, and Analytical Considerations
An In-depth Technical Guide to 6H-benzo[cd]pyren-6-one: Properties, Reactivity, and Analytical Considerations
Abstract
6H-benzo[cd]pyren-6-one, also known by its common name Naphthanthrone, is a pentacyclic aromatic ketone belonging to the polycyclic aromatic hydrocarbon (PAH) class of compounds. As a common air contaminant and a polar constituent of carbon black, it is of significant interest to researchers in environmental science, toxicology, and materials science.[1][2] Its pronounced fluorescent properties and potential carcinogenicity underscore the need for a comprehensive understanding of its chemical and physical characteristics.[1][2][3] This technical guide provides an in-depth analysis of 6H-benzo[cd]pyren-6-one, consolidating its known physical properties, exploring its synthesis and chemical reactivity, detailing robust analytical methodologies, and discussing its toxicological profile based on current knowledge and analogies with structurally related compounds. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in work involving this and similar high-molecular-weight aromatic compounds.
Introduction and Molecular Overview
6H-benzo[cd]pyren-6-one (CAS No. 3074-00-8) is a rigid, planar molecule with the chemical formula C₁₉H₁₀O.[4] Its structure consists of a pyrene core fused with a six-membered ring containing a ketone functional group. This arrangement results in an extended π-conjugated system, which is the primary determinant of its distinct spectroscopic properties, including its characteristic fluorescence.[1][2] The molecule's aromaticity and the presence of the electron-withdrawing carbonyl group dictate its chemical reactivity, solubility, and interactions with biological systems.
Historically, Naphthanthrone has been utilized as a foundational building block in the synthesis of larger, complex undecacyclic aromatic hydrocarbons.[1] However, its environmental prevalence as a product of incomplete combustion and its reported mutagenicity have shifted focus towards its role as an environmental analyte and a model compound for toxicological studies.[2][5]
Core Chemical and Physical Properties
The physicochemical properties of 6H-benzo[cd]pyren-6-one are fundamental to understanding its environmental fate, bioavailability, and designing appropriate analytical and handling procedures. The data presented below have been consolidated from various chemical databases and literature sources.
| Property | Value | Source(s) |
| CAS Number | 3074-00-8 | [1][4] |
| Molecular Formula | C₁₉H₁₀O | [4] |
| Molecular Weight | 254.28 g/mol | [2][4] |
| Melting Point | 249-250 °C | [2] |
| Boiling Point | 509.5 ± 17.0 °C at 760 mmHg | [2] |
| Density | ~1.4 g/cm³ | [6] |
| Appearance | Data not explicitly found; related PAHs are typically pale yellow solids. | |
| LogP (Octanol/Water) | 5.19 | [6] |
| Vapor Pressure | 1.69 x 10⁻¹⁰ mmHg at 25°C | [1] |
| Flash Point | 230.6 ± 15.9 °C | [6] |
| Solubility | Quantitative data in common organic solvents is not readily available in the literature. Its high LogP value suggests poor solubility in water and good solubility in nonpolar organic solvents. | [6] |
| Storage Temperature | 2-8 °C | [2][4] |
Synthesis and Chemical Reactivity
Synthesis Pathway
While detailed, step-by-step protocols for the synthesis of 6H-benzo[cd]pyren-6-one are not abundant in recent literature, established methods rely on the cyclization of pyrene-based precursors. A viable and efficient synthetic route involves the reactivity of the pyrene dianion, which can be generated by metal reduction of pyrene.[6] This approach allows for the introduction of necessary functional groups to facilitate the subsequent ring closure to form the ketone.
Another well-documented method, used for the synthesis of the derivative 1-bromo-6H-benzo[cd]pyren-6-one, is the glycerol condensation of 1-bromopyrene.[1] This suggests a parallel pathway for the parent compound starting from pyrene, likely involving a reaction with glycerol in the presence of a dehydrating agent like sulfuric acid, which facilitates a Friedel-Crafts-type acylation followed by cyclization.
Diagram: Conceptual Synthesis Pathway
Caption: Conceptual pathway for Naphthanthrone synthesis from Pyrene.
Photochemical Reactivity
A defining characteristic of 6H-benzo[cd]pyren-6-one is its photochemical behavior. When irradiated with UV light in degassed organic solutions containing abstractable hydrogen atoms (e.g., ethanol, benzene), it exhibits a dramatic enhancement in fluorescence intensity, accompanied by a blue-shift of approximately 40 nm.[6] This phenomenon is not observed in aerated solutions or in non-hydrogen-containing solvents.
The underlying mechanism involves the photo-excited molecule transitioning to its lowest triplet state (NT*).[6] In this state, the carbonyl group becomes highly reactive and associates with a nearby solvent molecule. This transient intermediate species is highly fluorescent and is responsible for the observed increase in emission. In the presence of oxygen, the triplet state is quenched, preventing the reaction and fluorescence enhancement.[6] This unique property is critical for researchers using this molecule as a fluorescent probe, as results can be significantly influenced by solvent choice and the presence of dissolved oxygen.
Spectroscopic and Analytical Characterization
Accurate identification and quantification of 6H-benzo[cd]pyren-6-one require robust analytical techniques. Due to its structural similarity to other PAHs, chromatographic separation followed by spectroscopic detection is the preferred approach.
Spectroscopic Profile
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UV-Visible Spectroscopy: As a highly conjugated system, 6H-benzo[cd]pyren-6-one absorbs strongly in the UV and visible regions. The spectrum is characterized by multiple absorption bands.[6] The presence of the carbonyl group can lead to a weak n→π* transition at longer wavelengths (typically ~270-300 nm) in addition to the stronger π→π* transitions characteristic of the aromatic system.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption peak corresponding to the C=O stretching vibration of the ketone, typically found in the region of 1650-1680 cm⁻¹. Additional peaks would correspond to aromatic C=C stretching (~1450-1600 cm⁻¹) and aromatic C-H stretching and bending vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would display a series of complex multiplets in the aromatic region (typically δ 7.5-9.0 ppm), corresponding to the ten protons on the fused ring system. The specific splitting patterns are crucial for structural confirmation.
-
Recommended Analytical Workflow: HPLC with Fluorescence Detection (HPLC-FLD)
High-Performance Liquid Chromatography coupled with a Fluorescence Detector (HPLC-FLD) offers excellent sensitivity and selectivity for the analysis of 6H-benzo[cd]pyren-6-one, leveraging its native fluorescence.
Diagram: Analytical Workflow for 6H-benzo[cd]pyren-6-one
Caption: Standard workflow for the analysis of Naphthanthrone.
Experimental Protocol: HPLC-FLD Analysis
This protocol is adapted from established methods for the analysis of the 16 EPA priority PAHs and is suitable for the quantification of 6H-benzo[cd]pyren-6-one.[8][9]
-
Sample Preparation (Air Samples):
-
Extract the filter or sorbent tube sample using a suitable solvent such as acetonitrile via sonication or Soxhlet extraction.
-
Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Filter the final extract through a 0.22 µm syringe filter to remove particulate matter before injection.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a gradient pump and autosampler.
-
Column: A polymeric C18 column specifically designed for PAH analysis (e.g., 4.6 x 250 mm, 5 µm particle size).[9]
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at ~60% Acetonitrile, increasing linearly to 100% Acetonitrile over 25-30 minutes, followed by a hold period.[9]
-
Flow Rate: 1.0 - 2.0 mL/min.[9]
-
Column Temperature: 25 °C.[9]
-
Injection Volume: 10-20 µL.[9]
-
-
Fluorescence Detection:
-
Set the excitation and emission wavelengths to maximize the signal for 6H-benzo[cd]pyren-6-one. While specific optimal wavelengths should be determined empirically, excitation around 380 nm and emission in the 410-550 nm range is a logical starting point based on its photochemical properties.[6]
-
A programmed wavelength switching method can be used to optimize detection for multiple PAHs in a single run.
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of 6H-benzo[cd]pyren-6-one (a certified reference material is recommended) in the mobile phase solvent.[2][4]
-
Generate a calibration curve by plotting peak area against concentration.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Toxicology and Metabolism
The toxicological profile of 6H-benzo[cd]pyren-6-one is not as extensively studied as that of other PAHs like benzo[a]pyrene (BaP). However, mutation data have been reported, and it is considered a potentially carcinogenic compound.[3] Given the absence of a specific IARC classification for this molecule, a toxicological assessment must be heavily informed by the known mechanisms of related, well-characterized PAHs.
Carcinogenicity Profile
Benzo[a]pyrene, a structurally similar five-ring PAH without the ketone group, is classified by the International Agency for Research on Cancer (IARC) as a Group 1 carcinogen, meaning it is carcinogenic to humans.[10] This classification is based on extensive evidence of its ability to form DNA adducts that lead to mutations.[10] It is biologically plausible that 6H-benzo[cd]pyren-6-one, as a high-molecular-weight PAH, could share similar genotoxic mechanisms.
Proposed Metabolic Pathway
The metabolic activation of PAHs is a critical step in their mechanism of toxicity. In humans and other mammals, this process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[11] While specific metabolic studies on 6H-benzo[cd]pyren-6-one are lacking, a probable metabolic pathway can be proposed by analogy to BaP and naphthalene.[11]
-
Phase I Metabolism (Activation): The aromatic rings of the molecule are likely oxidized by CYP monooxygenases (e.g., CYP1A1, CYP1B1) to form reactive epoxide intermediates. These epoxides can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. Further oxidation of these dihydrodiols can produce highly reactive diol-epoxides, which are often the ultimate carcinogenic metabolites responsible for forming covalent adducts with DNA.
-
Phase II Metabolism (Detoxification): The hydroxylated metabolites formed in Phase I can be conjugated with polar molecules such as glucuronic acid (via UGTs) or sulfate (via SULTs). The parent molecule or its metabolites can also be conjugated with glutathione (via GSTs). These conjugation reactions increase the water solubility of the compound, facilitating its excretion from the body.[4][12][13]
Diagram: Proposed Metabolic Pathway of 6H-benzo[cd]pyren-6-one
Caption: Proposed metabolic activation and detoxification pathway.
Conclusion and Future Directions
6H-benzo[cd]pyren-6-one is a multifaceted polycyclic aromatic compound whose significance spans from synthetic chemistry to environmental toxicology. Its well-defined physical properties, combined with its unique photochemical reactivity, make it a valuable molecule for further study. While robust analytical methods exist for its detection, significant research gaps remain, particularly concerning its quantitative solubility in various solvents, detailed experimental spectroscopic assignments, and, most critically, its specific metabolic fate and toxicological profile in biological systems. Future research should prioritize definitive carcinogenicity studies and in vitro metabolic profiling to move beyond analogies to other PAHs. Such data will be invaluable for accurate risk assessment for drug development professionals and for refining our understanding of the environmental health impact of this prevalent aromatic ketone.
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